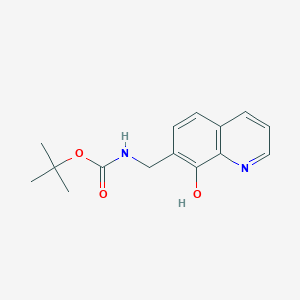![molecular formula C6H9BF3K B13548804 Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is a chemical compound with the molecular formula C7H11BF3K. It is known for its unique spirocyclic structure, which consists of a spiro[2.3]hexane ring system bonded to a borate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(spiro[2.3]hexan-5-yl)borate typically involves the reaction of spiro[2.3]hexane with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the borate complex. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(spiro[2.3]hexan-5-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of borate esters or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced borate complexes.
Substitution: The borate group can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new borate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Borate esters, oxidized borate complexes.
Reduction: Reduced borate complexes.
Substitution: Borate derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of spirocyclic compounds and borate esters.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(spiro[2.3]hexan-5-yl)borate involves its interaction with molecular targets through its borate group. The borate group can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. In the context of BNCT, the borate group can capture thermal neutrons, resulting in the release of high-energy particles that selectively destroy cancer cells .
Similar Compounds:
Potassium trifluoro(spiro[2.3]hexan-2-yl)borate: Similar spirocyclic structure but with a different position of the borate group.
Potassium trifluoro(spiro[2.3]hexan-1-yl)borate: Another spirocyclic borate compound with a different borate position.
Uniqueness: Potassium trifluoro(spiro[23]hexan-5-yl)borate is unique due to its specific spirocyclic structure and the position of the borate groupIts ability to undergo various chemical reactions and its potential use in BNCT highlight its significance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H9BF3K |
|---|---|
Peso molecular |
188.04 g/mol |
Nombre IUPAC |
potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
HCVPJXZDQFVFTQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC2(C1)CC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






